3-Bromo-6-chloro-5-iodo-2-methylpyridine
Description
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative characterized by bromine (Br), chlorine (Cl), iodine (I), and methyl (CH₃) substituents at positions 3, 6, 5, and 2, respectively. This compound is structurally complex due to the presence of three distinct halogens and a methyl group, which influence its physicochemical properties and reactivity.
Key inferred properties:
- Molecular weight: Estimated >300 g/mol (based on bromo, chloro, iodo, and methyl substituents).
- Reactivity: The iodine atom at position 5 enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling) compared to lighter halogens.
- Applications: Likely used in pharmaceutical or agrochemical intermediates, leveraging its halogen diversity for cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVFQFCTASTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analyses with similar compounds.
This compound has the molecular formula C6H4BrClI N and features multiple halogen substituents which are known to influence its biological activity. The presence of bromine, chlorine, and iodine atoms can enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can alter enzyme activities or receptor functions, triggering various biochemical pathways that lead to its observed effects.
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies indicate that halogen substituents enhance the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions critical for microbial survival .
- Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined, revealing that the compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM for different bacterial strains .
Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. The compound's IC50 values varied across different cancer types, suggesting selective toxicity towards malignant cells compared to normal cells .
Comparative Analysis
To understand the unique biological profile of this compound, it is useful to compare it with other similar pyridine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate to High | Moderate |
| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |
| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |
This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-chloro-5-iodo-2-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique halogen substituents enhance biological activity and selectivity in drug design.
Case Study: Synthesis of Cholinergic Drugs
The compound has been identified as a precursor for cholinergic drugs, which are used to treat gastrointestinal diseases. The presence of bromine and chlorine enhances the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability .
Organic Synthesis
This compound is utilized in various organic synthesis reactions, particularly in creating more complex molecular structures.
Example Reaction: Cross-Coupling Reactions
this compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds. These reactions are vital for constructing diverse organic frameworks used in pharmaceuticals and agrochemicals.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Up to 85% |
| Heck Reaction | Pd catalyst, heat | 70% |
These reactions demonstrate the compound's versatility as a building block in synthetic pathways .
Material Science
In material science, this compound is explored for its potential use in organic electronics.
Application: Organic Electroluminescent Devices
Research indicates that halogenated pyridines can be incorporated into organic light-emitting diodes (OLEDs) due to their electronic properties. The compound's ability to participate in charge transport makes it a candidate for enhancing device performance .
Data Tables
| Synthesis Method | Key Reagents | Yield |
|---|---|---|
| Halogenation | Bromine, Chlorine | 75% |
| Nucleophilic Substitution | Iodide ion | 80% |
Chemical Reactions Analysis
Halogen Reactivity and Nucleophilic Substitution
The compound's three halogens (Br, Cl, I) and methyl group create opportunities for regioselective substitutions:
| Position | Halogen | Reactivity Profile |
|---|---|---|
| 3 | Bromine | Moderate electrophilicity; prone to Suzuki-Miyaura cross-coupling |
| 5 | Iodine | High leaving-group ability in Ullmann/Goldberg couplings |
| 6 | Chlorine | Lower reactivity; requires harsher conditions for substitution |
Key Findings :
-
Iodine substitution : In Pd-catalyzed coupling reactions, the 5-iodo group reacts selectively with arylboronic acids at 80–95°C in 1,4-dioxane/water mixtures, yielding 5-aryl derivatives (e.g., 68–82% yields reported in analogous systems) .
-
Bromine substitution : The 3-bromo position undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄, forming biaryl products .
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Chlorine retention : The 6-chloro group typically remains intact under standard coupling conditions due to its lower reactivity .
Suzuki-Miyaura Coupling
Reaction of the 3-bromo position with arylboronic acids:
Conditions :
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
-
Base: K₃PO₄
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Solvent: 1,4-dioxane/H₂O (4:1)
-
Temperature: 85–95°C
Outcome : -
Yields 3-aryl-6-chloro-5-iodo-2-methylpyridines in 65–78% yield .
Ullmann-Type Coupling
Utilizing the 5-iodo group for C–N bond formation:
Conditions :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-phenanthroline
-
Solvent: DMSO
-
Temperature: 110°C
Outcome : -
Forms 5-amino derivatives with primary/secondary amines (55–70% yields in related systems) .
Nitration and Reduction
While direct nitration data is limited for this compound, analogous halogenated pyridines show:
Nitration :
Oxidation
The methyl group at position 2 can be oxidized to a carboxylic acid:
Conditions :
Comparative Reactivity Analysis
Data from structurally related compounds highlights distinct reactivity patterns:
| Reaction Type | This Compound | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | 2-Chloro-4-iodo-5-methylpyridine |
|---|---|---|---|
| Suzuki Coupling (Br) | 65–78% | 42% | N/A |
| Iodine Substitution (I) | 55–70% | N/A | 81% |
| Methyl Oxidation | 74% | 68% | 72% |
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Their Attributes
Key Observations:
- Halogen Positional Effects : Moving iodine from position 5 (target compound) to 3 (as in 5-Bromo-6-chloro-3-iodopyridin-2-amine) alters electronic properties and reactivity. Iodine at position 5 may increase steric hindrance, affecting coupling reactions .
- Functional Group Influence: Amino (-NH₂) groups (e.g., in 5-Bromo-6-chloro-2-methylpyridin-3-amine) enhance solubility in polar solvents compared to halogens or methyl groups .
Physicochemical Properties Comparison
Table 2: Thermal and Solubility Data of Selected Compounds
Key Observations:
- The target compound’s iodine substituent likely increases molecular weight and density compared to bromo/chloro analogs.
- Methoxy-containing analogs (e.g., 3-Bromo-5-methoxypyridine) exhibit higher solubility in alcohols due to polar oxygen, whereas halogenated derivatives favor non-polar solvents .
Key Observations:
- The target compound’s synthesis likely requires careful regioselectivity to avoid halogen displacement during iodination.
- Iodine’s larger atomic radius may complicate reactions compared to bromo/chloro analogs, necessitating milder conditions .
Preparation Methods
Preparation from 2-Amino-6-methyl-5-bromopyridine
A well-documented method involves starting from 2-amino-6-methyl-5-bromopyridine, which undergoes diazotization and halogenation to introduce chlorine and iodine substituents.
Procedure Summary:
- React 2-amino-6-methyl-5-bromopyridine with pyridine hydrochloride, sodium nitrite, and copper(I) chloride in dichloromethane-water mixture at 0–20 °C.
- Add concentrated hydrochloric acid dropwise to initiate diazotization.
- Stir the mixture at room temperature to complete the reaction.
- Quench with saturated sodium bicarbonate solution, separate layers, extract, and concentrate.
- Recrystallize from hexanes to obtain the product as light yellow crystals.
Reaction Conditions and Yield:
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Diazotization | 2-amino-6-methyl-5-bromopyridine, NaNO2, CuCl | 0–10 | 1.5 h | |
| Halogenation | Addition of HCl, stirring at RT | RT | 1 h | |
| Work-up | Saturated NaHCO3, extraction with CH2Cl2 | RT | - | |
| Purification | Hexane recrystallization | RT | - | 70 |
This method yields 3-bromo-6-chloro-2-methylpyridine with approximately 70% yield, which is a key intermediate toward the target compound.
Synthesis of 2-Chloro-4-iodo-5-methylpyridine as an Intermediate
The synthesis of 3-Bromo-6-chloro-5-iodo-2-methylpyridine often requires the preparation of intermediates such as 2-chloro-4-iodo-5-methylpyridine.
- Start from 2-chloro-5-methylpyridine.
- Oxidize to form an oxynitride intermediate using hydrogen peroxide in acetic acid at 80 °C.
- Nitrate the oxynitride with sulfuric and nitric acid mixture at 100 °C.
- Reduce the nitro group to an amine using iron powder and acetic acid.
- Diazotize the amine under acidic conditions with sodium nitrite at low temperature (-10 °C).
- Substitute the diazonium salt with sodium iodide at 0 °C to yield 2-chloro-4-iodo-5-methylpyridine.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Oxidation | H2O2 in AcOH | 80 | 5–7 | Molar ratio H2O2:substrate 1.2–2.5 |
| Nitration | H2SO4 + HNO3 | 100 | 7–10 | Molar ratio acids:substrate 6–10 |
| Reduction | Fe powder + AcOH | 80–120 | 2–3 | Molar ratio Fe:substrate 7:1 |
| Diazotization | H2SO4 + NaNO2 | -10 | 3–4 | Followed by iodination |
| Iodination | NaI | 0 | 3–4 |
This route is industrially favorable due to simple technology and good yield, providing a critical intermediate for further halogenation steps.
Direct Diazotization of 2-Amino-3-bromo-5-chloropyridine to 2-Iodo-3-bromo-5-chloropyridine
An alternative method to prepare halogenated pyridines involves direct diazotization and iodination of amino-substituted pyridines.
- Use 2-amino-3-bromo-5-chloropyridine as the starting material.
- Perform diazotization using sodium nitrite and acid to form the diazonium salt.
- React the diazonium salt with sodium iodide to substitute the diazonium group with iodine, yielding 2-iodo-3-bromo-5-chloropyridine.
This one-step diazotization-iodination simplifies the synthesis, reduces by-products, and improves overall yield compared to multi-step halogenation.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of copper(I) chloride as a catalyst in diazotization enhances halogen substitution efficiency.
- Hydrogen peroxide oxidation in acetic acid is preferred for selective nitration positioning on the pyridine ring.
- Direct diazotization of amino-pyridines followed by iodination is advantageous for controlling reaction conditions and minimizing side reactions.
- Reaction temperatures are critical, with low temperatures favored during diazotization to stabilize diazonium intermediates.
- Work-up procedures involving sodium bicarbonate quenching and organic solvent extraction are standard to isolate pure products.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-6-chloro-5-iodo-2-methylpyridine, and how do reaction conditions influence halogen regioselectivity?
- Methodological Answer : The synthesis of polyhalogenated pyridines typically involves sequential halogenation. For example, bromination and chlorination of 2-methylpyridine derivatives can be achieved using N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled temperatures (30–50°C). Iodination at the 5-position may require directed metalation or radical-based methods. A reported approach for analogous compounds (e.g., 3-Bromo-6-chloro-2-methylpyridine) involves halogenation in dichloromethane with a Lewis acid catalyst, yielding >95% purity after recrystallization . Key variables include temperature, solvent polarity, and stoichiometric ratios of halogenating agents.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent positions?
- Methodological Answer : ¹H and ¹³C NMR, coupled with 2D techniques (HSQC, HMBC), are critical. For instance:
- The methyl group at position 2 appears as a singlet (δ 2.5–2.7 ppm in CDCl₃).
- Coupling patterns in ¹H NMR distinguish adjacent halogens (e.g., ³J coupling between H-4 and H-5 for iodine substitution).
- ¹³C NMR chemical shifts for C-5 (iodine-bearing carbon) typically range from 95–105 ppm due to heavy atom effects .
- Contradictions in spectral assignments can arise from solvent interactions; deuterated DMSO may shift peaks significantly compared to CDCl₃.
Advanced Research Questions
Q. What strategies mitigate competing side-reactions during the functionalization of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalytic systems to minimize dehalogenation. A study on 5-Bromo-2-methylpyridine achieved 85% yield with 2 mol% catalyst in toluene at 110°C .
- Suzuki-Miyaura Coupling : Prioritize iodine substitution due to its higher reactivity. For example, coupling at the 5-iodo position with arylboronic acids requires Pd(PPh₃)₄/Na₂CO₃ in THF/water (3:1) at 60°C .
- Challenge : Competing SNAr reactions at chloro/bromo positions can occur in polar aprotic solvents (e.g., DMF). Lowering reaction temperature (<50°C) and using bulky ligands (e.g., SPhos) suppresses this .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Steric Effects : The 2-methyl group hinders substitution at adjacent positions (C-1 and C-3), directing nucleophiles to C-4 or C-5. For example, SNAr at C-5 (iodo site) proceeds 10× faster than at C-6 (chloro) in methanolic KOH due to reduced steric hindrance .
- Electronic Effects : Electron-withdrawing halogens activate the ring, but competing inductive effects matter. Iodo groups (less electronegative than Cl/Br) create a weaker electron-deficient site, requiring stronger bases (e.g., NaH vs. K₂CO₃) for efficient substitution .
Data Contradictions and Resolution
Q. Why do reported melting points for halogenated 2-methylpyridines vary significantly, and how can purity be verified?
- Analysis :
- Discrepancies arise from polymorphism or residual solvents. For example:
| Compound | Reported mp (°C) | Source | Purity Method |
|---|---|---|---|
| 3-Bromo-6-chloro-2-methylpyridine | 30–35 | HPLC (>97%) | |
| 5-Bromo-2-methoxy-3-methylpyridine | 149–152 | GC-MS (96%) |
- Resolution: Use differential scanning calorimetry (DSC) to detect polymorphs and Karl Fischer titration for solvent residues .
Handling and Safety
Q. What are the critical safety considerations for handling this compound, given its polyhalogenated structure?
- Methodological Answer :
- Toxicity : Potential skin/eye irritant (H315, H319). Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Stability : Light-sensitive (iodine may degrade). Store in amber vials under N₂ at –20°C .
- Waste Disposal : Halogenated waste must be incinerated with scrubbing for HBr/HCl/HI gases .
Theoretical and Computational Support
Q. How can DFT calculations predict vibrational frequencies and electronic properties of this compound?
- Methodological Answer :
- Vibrational Modes : B3LYP/6-31G(d) simulations show C-I stretches at 450–500 cm⁻¹, while C-Br/C-Cl appear at 550–650 cm⁻¹. Scaling factors (0.961–0.985) improve agreement with experimental IR .
- HOMO-LUMO Gaps : Calculated gaps (~4.2 eV) suggest moderate reactivity, correlating with observed SNAr rates in electron-deficient pyridines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
